molecular formula C7H7FO2S B13123858 Ethyl2-fluorothiophene-3-carboxylate

Ethyl2-fluorothiophene-3-carboxylate

Cat. No.: B13123858
M. Wt: 174.19 g/mol
InChI Key: MASUTUUFOHDZKT-UHFFFAOYSA-N
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Description

Ethyl 2-fluorothiophene-3-carboxylate is a fluorinated heterocyclic compound featuring a thiophene ring substituted with a fluorine atom at position 2 and an ethyl ester group at position 3. Thiophene derivatives are widely studied due to their aromaticity, stability, and versatility in pharmaceutical and materials science applications. The fluorine substituent introduces electron-withdrawing effects, modulating the electronic properties of the thiophene ring. This modification can enhance metabolic stability in drug candidates and influence reactivity in synthetic pathways .

Properties

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2-fluorothiophene-3-carboxylate

InChI

InChI=1S/C7H7FO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3

InChI Key

MASUTUUFOHDZKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluorothiophene-3-carboxylate can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by esterification. For instance, the preparation of ethyl 2-methylthiophene-3-carboxylate involves the halogen-magnesium exchange reaction using i-PrMgCl/LiCl in tetrahydrofuran (THF) at reflux conditions . This method provides a safe and efficient route, avoiding the use of strong bases and noncryogenic conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including ethyl 2-fluorothiophene-3-carboxylate, often involves large-scale synthesis using similar halogenation and esterification techniques. The process is optimized for operational simplicity and high yield, making it suitable for pharmaceutical and material science applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluorothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Fluorine at position 2 (electron-withdrawing) deactivates the thiophene ring, directing electrophilic substitutions to specific positions. In contrast, amino groups (electron-donating) increase ring reactivity . The trifluoromethyl group in enhances both steric bulk and electron-withdrawing character, impacting binding affinity in target proteins.

Steric Considerations: Bulky substituents (e.g., 2-(trifluoromethyl)phenyl in or benzoylamino in ) reduce solubility but improve target selectivity in drug design.

Heterocycle Influence :

  • Thiophene derivatives generally exhibit greater aromatic stability compared to furan analogs (e.g., ), making them preferable in high-temperature reactions.

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